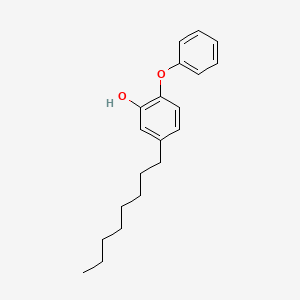

5-Octyl-2-phenoxyphenol

Vue d'ensemble

Description

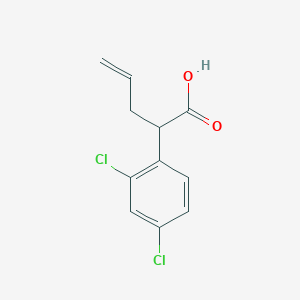

5-octyl-2-phénoxyphénol: est un composé organique appartenant à la classe des éthers diphényliques. Il est constitué d'un groupe phénoxy lié à un cycle phénol, avec une chaîne octyle en position 5 du cycle phénol. Ce composé est connu pour ses activités biologiques potentielles et a été étudié pour ses applications dans divers domaines, notamment la chimie médicinale et les applications industrielles.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse du 5-octyl-2-phénoxyphénol implique généralement la réaction du 5-chloro-2-nitrophénol avec le bromure d'octyle en présence d'une base telle que l'hydrure de sodium. La réaction est effectuée dans un solvant comme le diméthylformamide (DMF) sous atmosphère d'argon à des températures élevées. Le produit résultant est ensuite soumis à une réduction pour obtenir le 5-octyl-2-phénoxyphénol .

Méthodes de production industrielle: La production industrielle du 5-octyl-2-phénoxyphénol suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'optimisation des conditions réactionnelles pour garantir un rendement élevé et la pureté du produit final. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées peut améliorer l'efficacité du processus de production.

Analyse Des Réactions Chimiques

Types de réactions:

Oxydation: Le 5-octyl-2-phénoxyphénol peut subir des réactions d'oxydation, conduisant à la formation de quinones et d'autres dérivés oxydés.

Réduction: Le composé peut être réduit pour former divers dérivés hydroxylés.

Substitution: Des réactions de substitution nucléophile peuvent se produire au niveau du groupe phénoxy, conduisant à la formation de phénoxyphénols substitués.

Réactifs et conditions courants:

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution: Des nucléophiles comme les alcoolates et les amines peuvent être utilisés pour des réactions de substitution.

Principaux produits formés:

Oxydation: Quinones et autres composés phénoliques oxydés.

Réduction: Dérivés hydroxylés du 5-octyl-2-phénoxyphénol.

Substitution: Phénoxyphénols substitués avec divers groupes fonctionnels.

4. Applications de la recherche scientifique

Chimie: Le 5-octyl-2-phénoxyphénol est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes. Sa structure unique permet la création de diverses banques chimiques pour la découverte et le développement de médicaments .

Biologie: Le composé a été étudié pour ses propriétés antimicrobiennes potentielles. Il a montré une activité contre diverses souches bactériennes, notamment Mycobacterium tuberculosis .

Médecine: La recherche a indiqué que le 5-octyl-2-phénoxyphénol peut inhiber l'enzyme énoyl-acyl carrier protein réductase (InhA), qui est essentielle à la survie de Mycobacterium tuberculosis. Cela en fait un candidat potentiel pour le développement de nouveaux médicaments antituberculeux .

Industrie: Dans les applications industrielles, le 5-octyl-2-phénoxyphénol est utilisé comme additif dans la production de plastiques, d'adhésifs et de revêtements. Sa capacité à améliorer la stabilité thermique et la résistance au feu le rend précieux dans ces industries .

5. Mécanisme d'action

Le principal mécanisme d'action du 5-octyl-2-phénoxyphénol implique l'inhibition de l'enzyme énoyl-acyl carrier protein réductase (InhA). Cette enzyme est cruciale pour le cycle d'élongation des acides gras dans Mycobacterium tuberculosis. En inhibant cette enzyme, le 5-octyl-2-phénoxyphénol perturbe la synthèse des acides gras essentiels, entraînant la mort des cellules bactériennes .

Applications De Recherche Scientifique

Chemistry: 5-octyl-2-phenoxyphenol is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: The compound has been studied for its potential antimicrobial properties. It has shown activity against various bacterial strains, including Mycobacterium tuberculosis .

Medicine: Research has indicated that this compound can inhibit the enzyme enoyl-acyl carrier protein reductase (InhA), which is essential for the survival of Mycobacterium tuberculosis. This makes it a potential candidate for the development of new antitubercular drugs .

Industry: In industrial applications, this compound is used as an additive in the production of plastics, adhesives, and coatings. Its ability to improve thermal stability and flame resistance makes it valuable in these industries .

Mécanisme D'action

The primary mechanism of action of 5-octyl-2-phenoxyphenol involves the inhibition of the enzyme enoyl-acyl carrier protein reductase (InhA). This enzyme is crucial for the fatty acid elongation cycle in Mycobacterium tuberculosis. By inhibiting this enzyme, this compound disrupts the synthesis of essential fatty acids, leading to the death of the bacterial cells .

Comparaison Avec Des Composés Similaires

Composés similaires:

Triclosan: Un autre éther diphénylique avec des propriétés antimicrobiennes.

Isoniazide: Un médicament antituberculeux bien connu qui cible également l'enzyme InhA.

5-pentyl-2-phénoxyphénol: Un composé structurellement similaire avec une chaîne alkyle plus courte.

Unicité: Le 5-octyl-2-phénoxyphénol est unique en raison de sa chaîne octyle plus longue, qui peut contribuer à sa lipophilie accrue et à sa capacité à interagir avec les membranes lipidiques. Cette caractéristique structurelle peut influencer son activité biologique et le rendre plus efficace dans certaines applications par rapport à ses analogues à chaîne plus courte .

Propriétés

Formule moléculaire |

C20H26O2 |

|---|---|

Poids moléculaire |

298.4 g/mol |

Nom IUPAC |

5-octyl-2-phenoxyphenol |

InChI |

InChI=1S/C20H26O2/c1-2-3-4-5-6-8-11-17-14-15-20(19(21)16-17)22-18-12-9-7-10-13-18/h7,9-10,12-16,21H,2-6,8,11H2,1H3 |

Clé InChI |

JOWYBLIPWAMIHM-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCC1=CC(=C(C=C1)OC2=CC=CC=C2)O |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Fluorophenyl)-1,3-dihydroimidazo[4,5-b] pyridin-2-one](/img/structure/B8378357.png)

![1-[(2,2-Diethoxyethyl)sulfanyl]-3-methylbenzene](/img/structure/B8378395.png)

![alpha-[2-(3-fluorophenyl) ethyl]-6,7,8,9-tetrahydro-5H-cyclohept[d]imidazo[2,1-b]thiazol-3-methanol](/img/structure/B8378403.png)

![6-chloro-4-[(1-methyl-4-piperidinyl)oxy]-Pyrido[3,2-d]pyrimidine](/img/structure/B8378410.png)

![Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1r,2r,3s,4s)-rel-](/img/structure/B8378438.png)